molecular formula C17H18ClNO3 B5629983 N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B5629983
M. Wt: 319.8 g/mol
InChI Key: OVLLKXPVOGPHFI-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group attached to an ethyl chain, which is further connected to a 3,5-dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylethylamine and 3,5-dimethoxybenzoic acid.

    Amide Formation: The primary step involves the formation of an amide bond between the amine group of 3-chlorophenylethylamine and the carboxylic acid group of 3,5-dimethoxybenzoic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems for the addition of reagents and monitoring of reaction progress to ensure consistency and efficiency.

    Purification: Industrial purification methods may include large-scale crystallization, distillation, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide
  • N-[2-(4-chlorophenyl)ethyl]-3,5-dimethoxybenzamide
  • N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzoic acid

Uniqueness

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both 3-chlorophenyl and 3,5-dimethoxy groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-15-9-13(10-16(11-15)22-2)17(20)19-7-6-12-4-3-5-14(18)8-12/h3-5,8-11H,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLLKXPVOGPHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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